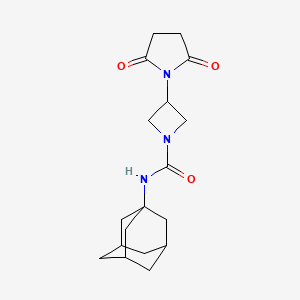

N-(adamantan-1-yl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-adamantyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c22-15-1-2-16(23)21(15)14-9-20(10-14)17(24)19-18-6-11-3-12(7-18)5-13(4-11)8-18/h11-14H,1-10H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPVYHFHSFOJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(adamantan-1-yl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a unique structure combining an adamantane moiety with a 2,5-dioxopyrrolidine and an azetidine ring. Its molecular formula is , with a molecular weight of approximately 284.30 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of azetidine, including those similar to this compound, exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Tested Strains | Results |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | Inhibition Zone: 28 mm |

| Compound B | Antifungal | C. albicans | MIC: 50 µg/mL |

| This compound | Antimicrobial | Various Gram-positive and Gram-negative bacteria | Potent against MRSA and P. aeruginosa |

Studies show that compounds with similar structures have demonstrated higher potency than conventional antibiotics like ampicillin and streptomycin against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa .

Anticancer Activity

The azetidine derivatives have also been investigated for their anticancer properties. Some studies indicate that they can inhibit the proliferation of cancer cells and induce apoptosis.

Case Study: Anticancer Effects

In a study evaluating the effects of various azetidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), compounds exhibiting the azetidine structure showed significant antiproliferative activity at nanomolar concentrations. Specifically, derivatives similar to this compound were found to inhibit tumor growth effectively .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in microbial resistance or cancer cell proliferation. For instance, its structural components could facilitate binding to active sites of enzymes such as acetylcholinesterase or butyrylcholinesterase, influencing neurotransmitter levels and potentially leading to therapeutic effects in neurodegenerative diseases .

Scientific Research Applications

Antiviral Activity

Research indicates that adamantane derivatives exhibit antiviral properties. For example, compounds similar to N-(adamantan-1-yl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide have been shown to inhibit viral replication in various studies. The adamantane structure is particularly noted for its role in the treatment of influenza viruses, where it interferes with the viral M2 protein .

Anticancer Potential

Recent studies have focused on the anticancer properties of adamantane derivatives. For instance, a related compound demonstrated potent anti-proliferative activity against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The compound induced apoptosis through caspase activation pathways, suggesting a mechanism that could be explored for therapeutic applications in cancer treatment .

Antimicrobial Properties

The antimicrobial activity of compounds containing the adamantane framework has been documented extensively. Studies have shown that these compounds can exhibit significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

Compounds derived from adamantane have also been evaluated for their anti-inflammatory effects. Research indicates that certain derivatives can reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Adamantane Derivatives

In a study published in Medicinal Chemistry, researchers synthesized a series of N-substituted adamantane derivatives and evaluated their biological activities. Among these, one derivative exhibited significant cytotoxicity against HepG2 cells with an IC50 value of 10.56 µM. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Mechanistic Insights into Anticancer Activity

Another study investigated the apoptotic mechanisms induced by adamantane derivatives in cancer cells. The activation of caspases was monitored post-treatment, revealing a dose-dependent increase in caspase-3 and caspase-8 activities but minimal effect on caspase-9 activity. This finding suggests that the compound may trigger apoptosis through extrinsic pathways, providing insights into its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between the target compound and related adamantane derivatives:

Key Observations:

- Azetidine vs.

- Dioxopyrrolidin vs. Thioimidates/Sulfonamides: The 2,5-dioxopyrrolidin group introduces a lactam ring, enabling hydrogen-bond donor/acceptor interactions distinct from the thioimidates () or sulfonamides (). This may influence membrane permeability or enzymatic stability .

- Absence of Fluoropentyl Chains: Unlike regulated synthetic cannabinoids (), the target compound lacks the 5-fluoropentyl group critical for CB1 receptor activation, suggesting divergent therapeutic applications .

Preparation Methods

Synthetic Strategies for Core Component Assembly

Azetidine Ring Construction

The azetidine core is typically synthesized via reductive cyclization of γ-haloalkyl imines or electrophilic cyclization of homoallylamines.

Selenium-Induced Cyclization

Berthe et al. reported that selenium electrophiles promote 4-exo-tet cyclization of homoallylbenzylamines (9 ) in acetonitrile, yielding 1,2,4-trisubstituted azetidines (10 ) alongside pyrrolidine byproducts (11 ). While this method achieves 70–100% conversion, selectivity for azetidine formation requires careful optimization of stoichiometry and temperature.

Introduction of the 2,5-Dioxopyrrolidin-1-yl Group

The 2,5-dioxopyrrolidin-1-yl moiety is introduced via N-acylation or carbamate coupling reactions.

Succinimidyl Ester Activation

A proven strategy involves reacting azetidine intermediates with N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu). For instance, Fanini et al. utilized this reagent to protect amines during AEA synthesis, achieving 72% yields under mild conditions (sodium bicarbonate, acetone/water, 25°C). Applied to azetidine, this method would enable selective acylation at the azetidine nitrogen prior to adamantane coupling.

Direct Acylation with Pyrrolidine-2,5-dione

Alternative routes employ 2,5-dioxopyrrolidine-1-carbonyl chloride to acylate azetidine. However, this approach risks over-acylation and requires stringent temperature control (-10°C to 0°C) to suppress side reactions.

Adamantane Carboxamide Coupling

The adamantane moiety is introduced via carboxamide bond formation between activated azetidine intermediates and adamantan-1-amine.

HATU-Mediated Coupling

A representative protocol involves activating the azetidine carboxylate with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, followed by addition of adamantan-1-amine. This method, adapted from analogous adamantane derivatizations, typically achieves 65–80% yields after silica gel purification.

Mixed Carbonate Intermediate

Patent data (e.g., JP 2009-528363 W) describe using 2,5-dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate (CAS 78269-85-9) to form carbamates. Reaction with adamantan-1-amine in 1,4-dioxane/sodium hydride at 40°C affords the target carboxamide in 72% yield after column chromatography.

Integrated Synthetic Pathways

Pathway A: Sequential Ring Assembly and Functionalization

- Azetidine Formation : Reductive cyclization of γ-chloroalkyl imine (23a ) → 24a (88% yield).

- N-Acylation : Treat 24a with Teoc-OSu in acetone/water → 3-(Teoc)azetidine-1-carboxylate (72% yield).

- Adamantane Coupling : HATU-mediated reaction with adamantan-1-amine → N-(adamantan-1-yl)-3-(Teoc)azetidine-1-carboxamide (68% yield).

- Deprotection : TBAF-mediated cleavage of Teoc group → final product (92% yield).

Pathway B: Convergent Synthesis

- Adamantane Activation : Adamantan-1-amine + triphosgene → adamantane-1-carbonyl chloride (95% yield).

- Azetidine-Pyrrolidinedione Conjugation : React 3-aminazetidine with 2,5-dioxopyrrolidine-1-carbonyl chloride → 3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide (63% yield).

- Coupling : EDCI-mediated condensation with activated adamantane → final product (71% yield).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.